2'-Deoxy-6-thioguanosine-5'-monophosphate
CAS No.:
Cat. No.: VC16205196
Molecular Formula: C10H14N5O6PS
Molecular Weight: 363.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N5O6PS |
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Molecular Weight | 363.29 g/mol |
IUPAC Name | [5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23) |
Standard InChI Key | YIPMDIYPXBPBNC-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2'-Deoxy-6-thioguanosine-5'-monophosphate (IUPAC name: [(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate) is characterized by a deoxyribose sugar moiety linked to a 6-thioguanine base and a monophosphate group at the 5' position . The sulfur substitution at the 6th position of guanine alters electronic properties, enhancing the compound’s ability to participate in redox reactions and base-pairing anomalies. The molecular formula is C₁₀H₁₄N₅O₆PS, with a molecular weight of 363.29 g/mol .
Key Structural Features:
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Purine Base Modification: The 6-thio substitution introduces a thione (-S-) group, which increases susceptibility to oxidation and cross-linking with adjacent nucleic acid residues .
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Sugar-Phosphate Backbone: The 2'-deoxyribose lacks a hydroxyl group at the 2' position, conferring resistance to ribonuclease degradation compared to RNA analogs .
Synonyms and Identifiers
This compound is cataloged under multiple identifiers, including PubChem CID 54510278, CAS No. 789-61-7 (for the non-phosphorylated precursor), and Wikidata Q27465253 . Common synonyms include 6-thiodeoxyguanosine monophosphate and 5'-phosphono-2'-deoxy-6-thio-guanosine .
Synthesis and Chemical Modification
Synthetic Routes
The synthesis of 6-thio-dGMP typically begins with the preparation of 2'-deoxy-6-thioguanosine, followed by phosphorylation at the 5' hydroxyl group. A notable method involves the hydrogen phosphonate approach, which enables efficient coupling of sulfur-modified nucleosides with phosphate groups under mild conditions .
Stepwise Synthesis Protocol :
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Protection of 2'-Deoxyguanosine: The 5' hydroxyl group is protected using a dimethylthexylsilyl (DMTS) group, while the exocyclic amine at position 2 is acetylated to prevent side reactions.
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Thiolation at Position 6: Treatment with trifluoroacetic anhydride (TFAA) and sodium hydrogen sulfide introduces the thione group, yielding 6-thio-2'-deoxyguanosine.
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Phosphorylation: The 5' hydroxyl is deprotected and reacted with thymidinyl hydrogen phosphonate in the presence of pivaloyl chloride, forming the monophosphate ester.
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Deprotection: Final treatment with ammonia-pyridine removes protecting groups, yielding 6-thio-dGMP.
Analytical Characterization
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Mass Spectrometry: ESI-MS analysis reveals a predominant ion peak at m/z 364.1 ([M+H]⁺), consistent with the molecular formula .
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NMR Spectroscopy: ¹H NMR (D₂O) displays characteristic signals for the thioguanine base (δ 8.12 ppm, H-8) and deoxyribose protons (δ 6.15 ppm, H-1') .
Physicochemical Properties
Solubility and Stability
6-thio-dGMP exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound is hygroscopic and requires storage under inert atmosphere at -20°C to prevent oxidative degradation .
Property | Value |
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Melting Point | 190–192°C |
Boiling Point | 709.1±70.0°C (Predicted) |
Density | 2.02±0.1 g/cm³ |
pKa | 6.81±0.20 (Predicted) |
Spectral Properties
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UV-Vis Absorption: λₘₐₐ = 342 nm (ε = 6.7×10³ M⁻¹cm⁻¹) in phosphate buffer (pH 7.4), attributable to the thioguanine chromophore .
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Fluorescence: Weak emission at λₑₘ = 425 nm upon excitation at 340 nm, quenched in duplex DNA contexts .
Biological Activity and Mechanisms
Telomere-Targeted Cytotoxicity
6-thio-dGMP incorporates into telomeric DNA during replication, where its sulfur moiety induces telomere dysfunction through multiple mechanisms:
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Telomerase Inhibition: Competes with natural dGTP for incorporation by telomerase, reducing processivity and leading to telomere attrition .
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G-Quadruplex Stabilization: The thione group enhances stacking interactions in G-quadruplex structures, hindering telomere elongation .
In HCT116 colon cancer cells, treatment with 6-thio-dGMP (IC₅₀ = 0.7–2.9 μM) caused rapid telomere shortening and apoptosis within one week, while normal fibroblasts (BJ cells) remained unaffected .
Anticancer Efficacy
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In Vitro: Synergistic effects observed with telomerase inhibitors (e.g., GRN163L), enhancing cytotoxicity in A549 lung cancer cells .
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In Vivo: Intraperitoneal administration (2 mg/kg every other day) in murine xenograft models reduced tumor volume by >80% versus controls, accompanied by decreased Ki67 proliferation markers .
Therapeutic Applications and Research Implications
Oncology
6-thio-dGMP is a promising candidate for telomere-targeted therapy in cancers with high telomerase activity (e.g., glioblastoma, ovarian carcinoma). Clinical trials are exploring its synergy with checkpoint inhibitors and DNA-damaging agents .
Biochemical Tools
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